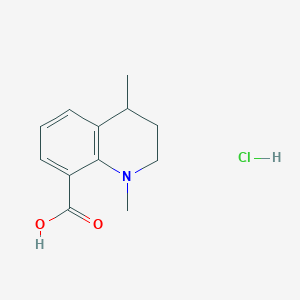![molecular formula C19H16N4O4S B2836630 (E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 864858-77-5](/img/structure/B2836630.png)
(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Derivatives
Research on similar compounds often focuses on the synthesis and characterization of chemical derivatives. For instance, the synthesis of various derivatives such as selenazinones and pyrazolopyrimidines has been explored for their potential biological activities or as part of methodological studies in organic synthesis (Yokoyama et al., 1986), (Hassan et al., 2014). These studies often aim to expand the chemical toolkit available for further pharmaceutical or material science research.
Neuroprotective Effects
Compounds related to acrylamide, particularly those with antioxidant properties, have been studied for their neuroprotective effects. For example, research has shown that certain polyphenols can attenuate brain damage and promote regeneration in the context of acrylamide-induced toxicity (He et al., 2017). Such findings suggest potential therapeutic applications for neurological conditions.
Polymer Science Applications
Acrylamide derivatives play a significant role in polymer science, where they can be used as monomers in the synthesis of hydrogels, which have applications ranging from environmental remediation to drug delivery systems. Studies have investigated the behavior of acrylamide polymers in various conditions and their interactions with other macromolecules (Housni et al., 2007), highlighting the versatility of these materials.
Corrosion Inhibition
Another area of research involves the use of acrylamide derivatives as corrosion inhibitors. These compounds can provide protection for metals in corrosive environments, which is crucial for extending the lifespan of industrial materials (Abu-Rayyan et al., 2022). This application is especially relevant in the fields of materials science and engineering.
Properties
IUPAC Name |
(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-12(24)22-9-8-15-16(10-20)19(28-17(15)11-22)21-18(25)7-4-13-2-5-14(6-3-13)23(26)27/h2-7H,8-9,11H2,1H3,(H,21,25)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUUULKJQWKHU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
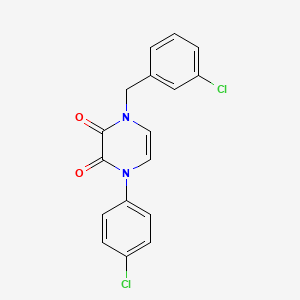

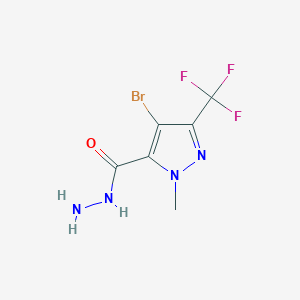
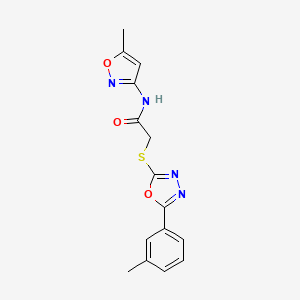
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)
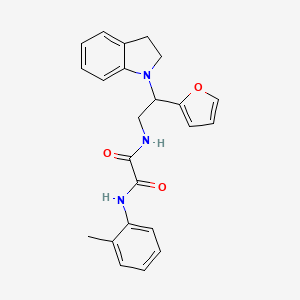
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)
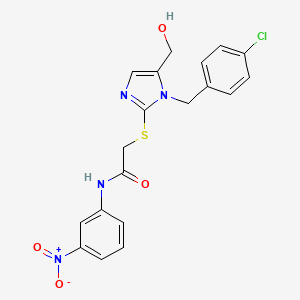
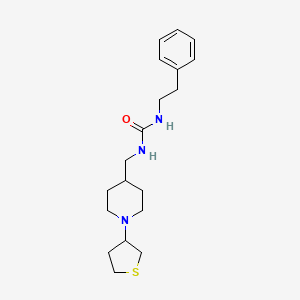
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836565.png)


![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)
